![molecular formula C22H24N4O3S B2957271 1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844448-69-7](/img/structure/B2957271.png)
1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Description
1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Novel Synthesis Methods : Research by Xie et al. (2017) introduced an efficient, green method for synthesizing N-heterocycle-fused quinoxalines, utilizing dimethyl sulfoxide as both a reactant and solvent. This process yielded a variety of products, including quinoxaline derivatives, demonstrating the versatility of dimethyl sulfoxide in heterocyclic compound synthesis (Xie et al., 2017).
Green Synthesis Approaches : Sajjadifar et al. (2014) reported on the use of 1-methyl-3-(2-oxyethyl)-1H-imidazol-3-ium-borate sulfonic acid as a novel catalyst for the synthesis of quinoxaline derivatives. This method emphasizes a green chemistry approach, achieving good to excellent yields with minimal catalyst loading and highlighting the potential for recyclable and efficient catalysts in the synthesis of complex heterocycles (Sajjadifar et al., 2014).
Metabolic Studies and Biological Activity
Metabolism and Mutagenicity : Turesky et al. (1988) explored the metabolism of 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline (MeIQx), a carcinogen found in cooked meat, in rats. This study identified several non-mutagenic metabolites, indicating pathways for the detoxification of such compounds. The research provides insight into how modifications of the quinoxaline structure could impact its metabolic fate and potential toxicity (Turesky et al., 1988).
Antagonistic Properties on Receptors : A study by Ohmori et al. (1994) synthesized a series of quinoxalinediones, including imidazolyl derivatives, and evaluated their activity against AMPA-type glutamate receptors. This research demonstrates the potential for quinoxaline derivatives to act as selective antagonists, offering insights into the design of compounds for neurological applications (Ohmori et al., 1994).
Analytical Methods for Heterocyclic Amines : Jinap et al. (2019) developed a sensitive LC–ESI–MS/MS method for the characterization and quantitation of heterocyclic amine compounds, including quinoxaline derivatives. The study highlights the importance of advanced analytical techniques for detecting and quantifying these compounds in food samples, offering a tool for food safety and research into the effects of cooking on food composition (Jinap et al., 2019).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-9-10-18(12-16(15)2)30(27,28)26-14-25(13-17-6-5-11-29-17)21-22(26)24-20-8-4-3-7-19(20)23-21/h3-4,7-10,12,17H,5-6,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLGJAVOYNDYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5CCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline |
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